Vandetanib trifluoroacetate is a derivative of vandetanib, a potent tyrosine kinase inhibitor primarily used in oncology. It targets multiple receptor tyrosine kinases, including the epidermal growth factor receptor, vascular endothelial growth factor receptor, and rearranged during transfection protein, which are crucial in tumor growth and angiogenesis. Vandetanib was approved by the U.S. Food and Drug Administration in 2011 for the treatment of medullary thyroid carcinoma.
Vandetanib trifluoroacetate is synthesized from vandetanib, which is derived from quinazoline derivatives. The trifluoroacetate salt form enhances its solubility and bioavailability, making it more suitable for pharmacological applications.
Vandetanib trifluoroacetate is classified as an antineoplastic agent and a kinase inhibitor. It falls under the broader category of targeted cancer therapies due to its mechanism of action on specific molecular targets involved in cancer progression.
The synthesis of vandetanib trifluoroacetate involves several steps that typically begin with the preparation of the core quinazoline structure. The following outlines a general synthetic route:
The synthesis typically employs standard organic chemistry techniques such as refluxing in organic solvents (e.g., acetonitrile), using bases like potassium carbonate to facilitate nucleophilic substitutions, and employing protective groups to manage reactive functional groups during synthesis.
The molecular structure of vandetanib trifluoroacetate can be depicted as follows:
The structure features a quinazoline core substituted with various functional groups, including an aniline moiety and a trifluoroacetate group.
Crystallographic studies reveal that the compound exhibits specific geometric configurations that contribute to its binding affinity for target receptors.
Vandetanib trifluoroacetate undergoes various chemical reactions typical for small molecule drugs:
These reactions are essential for understanding the pharmacokinetics and metabolism of vandetanib trifluoroacetate in vivo.
Vandetanib trifluoroacetate exerts its pharmacological effects by inhibiting multiple tyrosine kinases involved in tumor cell signaling pathways:
In vitro studies demonstrate that vandetanib significantly inhibits phosphorylation events associated with these receptors, leading to reduced cell viability and proliferation in cancer cell lines.
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight determination.
Vandetanib trifluoroacetate is primarily used in cancer research as a model compound for studying tyrosine kinase inhibition. Its applications extend to:
The conventional synthesis of Vandetanib trifluoroacetate involves a 12–14-step sequence reliant on unstable 4-chloroquinazoline intermediates and harsh chlorinating agents (e.g., thionyl chloride or phosphoryl chloride), requiring sequential protection/deprotection steps that limit overall yields to 4–20% [2] [4]. A transformative approach employs a microwave-accelerated Dimroth rearrangement as the pivotal quinazoline-forming step, reducing the synthetic pathway to 9 steps and improving the overall yield to 7% [2] [3] [5]. This method commences with 4-hydroxy-3-methoxybenzonitrile, which undergoes benzylation and nitration to yield intermediate 6 (93% yield). Subsequent reduction using sodium dithionite (addressing workup challenges associated with iron/ammonium formate) furnishes aniline 7 in 74% yield [2].
Critical to this route is the solubilization-driven formamidine formation (8), achieved by heating aniline 7 with dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation at 90°C for 30 minutes (95% yield, versus 58% via conventional heating) [2]. Following debenzylation with trifluoroacetic acid (TFA), alkylation introduces a piperidinyl side chain. The key Dimroth rearrangement occurs under microwave conditions (130°C, 45 minutes), where formamidine 10 rearranges with 4-bromo-3-fluoroaniline in acetic acid to directly yield 4-anilinoquinazoline 11 (62% yield after chromatography) [2] [5]. This one-pot rearrangement circumvents the need for unstable chloroquinazoline intermediates and eliminates two protection/deprotection cycles (Table 1).
Table 1: Comparative Analysis of Vandetanib Synthetic Routes
| Parameter | Traditional Route [4] | Dimroth Rearrangement Route [2] [5] |
|---|---|---|
| Total Steps | 12–14 | 9 |
| Chromatography Steps | >7 | 4 |
| Pivotal Quinazoline Step | 4-Chloroquinazoline formation | Dimroth rearrangement |
| Reaction Conditions | SOCl₂/POCl₃, reflux | Acetic acid, microwave (130°C) |
| Overall Yield | 4–20% | 7% |
Functionalization of the quinazoline core dictates receptor binding affinity and metabolic stability. Two dominant strategies exist: halogen-mediated electrophilic activation and nitro-group reduction-amination.
Halogen-Mediated Electrophilic Activation: Classical approaches employ chlorinating agents (POCl₃, SOCl₂, or COCl₂) to convert quinazolinones to 4-chloroquinazolines, enabling nucleophilic substitution with anilines. Studies indicate POCl₃ in dimethylformamide at reflux achieves superior electrophilic activation (85–90% conversion) compared to SOCl₂ (70–75%) due to enhanced leaving-group ability [1] [4]. However, this method necessitates strict anhydrous conditions and generates corrosive by-products.
Nitro-Group Reduction-Amination: Alternative routes exploit nitro-substituted intermediates, as demonstrated in the synthesis from 4-hydroxy-3-methoxybenzonitrile [2]. Nitration installs a nitro group ortho to the nitrile, and subsequent reduction (Na₂S₂O₄, 74% yield) provides the aniline precursor for Dimroth rearrangement. This avoids chlorination entirely. Catalytic hydrogenation (Pd/C, H₂) is less effective (<50% yield) due to over-reduction or dehalogenation side reactions [9].
Recent innovations focus on microwave-assisted cyclocondensations. For example, cyclization of 2-aminobenzamides with aldehydes using zirconium-based catalysts under microwave irradiation achieves quinazolinones in >90% yield within 15 minutes [10]. This method enhances regioselectivity and reduces energy consumption compared to conventional thermal methods (6–12 hours, 60–70% yield).
Table 2: Quinazoline Core Functionalization Strategies
| Strategy | Reagents/Conditions | Yield | Advantages/Limitations |
|---|---|---|---|
| Chlorination (POCl₃) [1] [4] | POCl₃, DMF, reflux, 4h | 85–90% | High reactivity; corrosive by-products |
| Nitro Reduction (Na₂S₂O₄) [2] | Na₂S₂O₄, H₂O/EtOH, 50°C, 1h | 74% | Avoids chlorination; mild conditions |
| Microwave Cyclocondensation [10] | Zr(DS)₄, MW, 100°C, 15min | >90% | Rapid, energy-efficient; requires specialized catalysts |
The piperidine moiety of Vandetanib is a critical pharmacophore influencing kinase selectivity, cellular permeability, and hypoxia targeting. Strategic modifications focus on: N-alkylation, hydrophobic appendages, and nitroimidazole incorporation for hypoxia selectivity.
N-Alkylation: Reductive amination of the piperidine nitrogen with formaldehyde increases basicity (pKa ~9.13), enhancing membrane permeability and VEGFR-2 binding (IC₅₀ = 40 nM) [4] [7]. Demethylated analogs show 5-fold reduced potency due to decreased hydrophobic interaction with the kinase back pocket [7].
Nitroimidazole Appendages: To target hypoxic tumors, 16 analogs were synthesized by conjugating 2-nitroimidazole to the piperidine N4-position via acetamide/butyramide linkers [7]. Compound 16f—bearing a 2-nitroimidazole–acetamide linker and 4-bromo-3-fluoroaniline–emerged as optimal. It exhibited dual EGFR/VEGFR-2 inhibition (IC₅₀ = 1.64 μM and 0.08 μM, respectively) and superior anti-proliferative activity in hypoxia (62.01% growth inhibition in A549 cells at 0.5 μM, versus 40% for Vandetanib). Docking studies confirm the nitroimidazole group occupies solvent-exposed regions, while the nitro group forms an auxiliary hydrogen bond with Lys838 in VEGFR-2 (distance: 3.491 Å), enhancing affinity [7].
Hydrophobic Extensions: Butyramide-linked analogs (e.g., 16p) exhibit 3-fold enhanced FGFR-1 inhibition versus acetamide-linked derivatives due to improved hydrophobic contact with the allosteric back pocket. However, this reduces solubility and increases metabolic clearance [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6